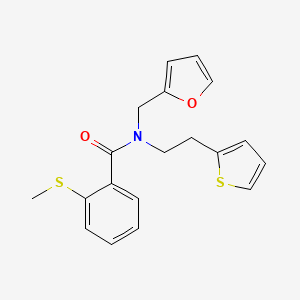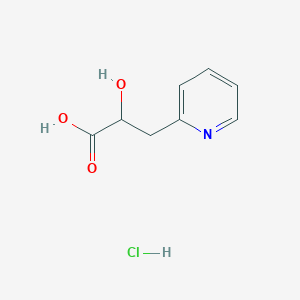
2-(4-Chlorophenyl)-N-((((4-methoxybenzyl)oxy)imino)methyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-N-((((4-methoxybenzyl)oxy)imino)methyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide is a useful research compound. Its molecular formula is C26H20ClF3N4O3 and its molecular weight is 528.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
- Structural Studies and Host-Guest Complexes : Research on amide-containing isoquinoline derivatives has shown that these compounds can form crystalline salts and host-guest complexes with enhanced fluorescence emission. This property is significant for developing fluorescent probes and sensors (Karmakar et al., 2007). Another study revealed different spatial orientations of amide derivatives upon anion coordination, which is crucial for designing molecular recognition systems (Kalita & Baruah, 2010).
Therapeutic Applications
- Antiviral and Antiapoptotic Effects : A study on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects against Japanese encephalitis, demonstrating the therapeutic potential of quinoline derivatives in treating viral infections (Ghosh et al., 2008).
Synthesis and Chemical Properties
- Synthesis of Novel Compounds : Research has led to the synthesis of novel heterocyclic compounds derived from triazolylacetohydrazides, which were evaluated for their enzymatic inhibition activities. This highlights the role of such compounds in drug discovery and development (Bekircan et al., 2015).
Catalysis and Chemical Reactions
- Catalytic Applications : Studies on rhodium-catalyzed asymmetric hydrogenation using rigid P-chiral phosphine ligands derived from quinoxalines illustrate the importance of these compounds in catalysis, especially for producing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methoxyiminomethyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClF3N4O3/c1-36-19-12-6-16(7-13-19)14-37-32-15-31-25(35)22(17-8-10-18(27)11-9-17)23-24(26(28,29)30)34-21-5-3-2-4-20(21)33-23/h2-13,15,22H,14H2,1H3,(H,31,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVICVEXYGEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON=CNC(=O)C(C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CO/N=C/NC(=O)C(C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2956921.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)
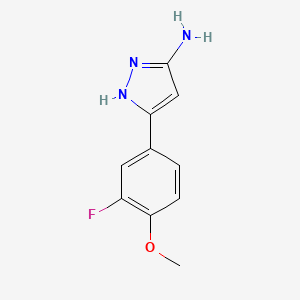
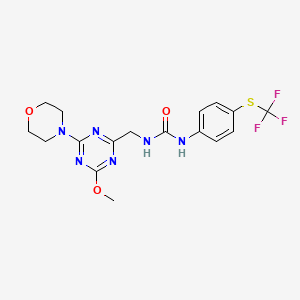
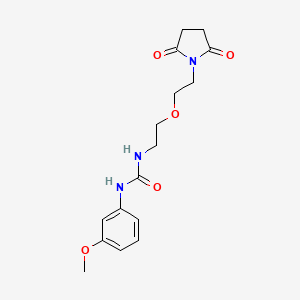
![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)
![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)
![4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine](/img/structure/B2956933.png)
![N-(4-methylcyclohexyl)-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2956937.png)
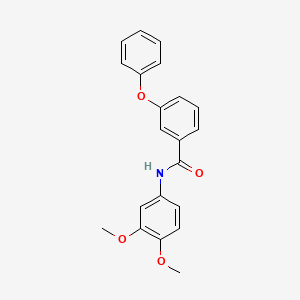
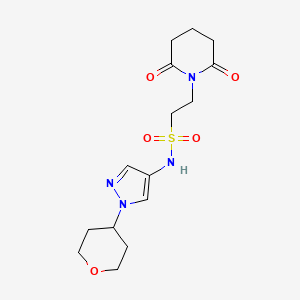
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/no-structure.png)
